L-Valine-13C5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

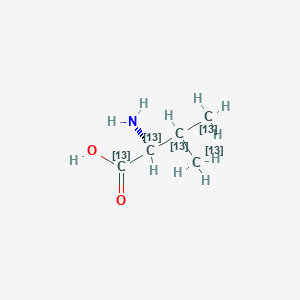

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

122.110 g/mol |

IUPAC Name |

(2S)-2-amino-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |

InChI Key |

KZSNJWFQEVHDMF-JRGPAWSWSA-N |

Isomeric SMILES |

[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Valine-13C5: A Technical Guide to its Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

L-Valine-13C5, a stable isotope-labeled form of the essential branched-chain amino acid (BCAA) valine, serves as a powerful tool in metabolic research. Its integration into cellular metabolism allows for the precise tracking and quantification of metabolic pathways in vitro and in vivo. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its use in metabolic flux analysis and the measurement of protein synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications in Metabolic Research

This compound is primarily utilized in two key areas of metabolic research:

-

Stable Isotope Tracing and Metabolic Flux Analysis: By introducing this compound into a biological system, researchers can trace the path of the five carbon-13 atoms as they are incorporated into various downstream metabolites. This enables the elucidation of metabolic pathways and the quantification of the rate of reactions, known as metabolic flux. This is particularly valuable in understanding diseases with altered metabolism, such as cancer.[1][2]

-

Protein Synthesis Rate Measurement: As an essential amino acid, valine is a fundamental building block of proteins. By measuring the rate of incorporation of this compound into proteins, scientists can accurately determine the rate of protein synthesis in different tissues and under various physiological or pathological conditions.[3][4]

Quantitative Data from this compound Studies

The following tables summarize quantitative data from representative studies that have employed this compound and other 13C-labeled valine isotopes to investigate metabolic processes.

Table 1: Metabolic Flux Analysis in Corynebacterium glutamicum [5][6]

| Strain | Key Genetic Modification | Pentose Phosphate Pathway (PPP) Flux (% of Glucose Uptake) |

| Wild Type | - | 69 ± 14 |

| PDHC-deficient | Pyruvate Dehydrogenase Complex inactive | 113 ± 22 |

| PDHC-deficient + pntAB | Expressing E. coli transhydrogenase | 57 ± 6 |

This study utilized 13C-labeled glucose to assess metabolic fluxes in L-valine producing bacteria, demonstrating how genetic modifications impact pathways related to valine production.

Table 2: Protein Synthesis Rates in Colorectal Cancer Patients [3]

| Tissue Type | Fractional Synthesis Rate (%/day) |

| Tumor | 13.44 ± 6.9 |

| Healthy Colon | 10.9 ± 8.1 |

This study used a flooding dose of L-[1-13C]valine to measure protein synthesis rates.

Table 3: Valine and Leucine Kinetics in Healthy Men [7][8]

| Amino Acid | Parameter | Value (μmol kg⁻¹h⁻¹) |

| L-[1-13C,15N]valine | Carbon Flux | 80.3 ± 1.2 |

| Oxidation Rate | 11.8 ± 0.6 | |

| L-[1-13C,15N]leucine | Carbon Flux | 86.6 ± 2.0 |

| Oxidation Rate | 15.9 ± 1.1 |

This study employed a primed constant infusion of labeled valine and leucine to determine their kinetics.

Experimental Protocols

Stable Isotope Tracing in Cell Culture

This protocol provides a general framework for tracing the metabolism of this compound in cultured cells.

a. Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Remove the standard medium and wash the cells with phosphate-buffered saline (PBS).

-

Replace the standard medium with a custom medium containing this compound at a known concentration (e.g., the same concentration as valine in the standard medium). The exact concentration and labeling duration will depend on the specific research question and cell type.[9]

-

Incubate the cells for the desired period (e.g., 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled valine.

b. Metabolite Extraction:

-

After incubation, place the culture dish on ice and aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the cells.[10]

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites.

c. Sample Analysis by Mass Spectrometry (MS):

-

Dry the metabolite extract, for example, under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for the chosen analytical platform (e.g., liquid chromatography-mass spectrometry [LC-MS] or gas chromatography-mass spectrometry [GC-MS]).

-

For GC-MS analysis, derivatization is often required to make the amino acids volatile. A common method is derivatization with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS).[11]

-

Analyze the samples to determine the mass isotopologue distribution of valine and its downstream metabolites. This data reveals the extent of 13C incorporation.

Measurement of Muscle Protein Synthesis in Humans (Flooding Dose Method)

This protocol is adapted from studies measuring protein synthesis rates in human subjects.[3][12] All procedures involving human subjects must be approved by an appropriate institutional review board.

a. Subject Preparation:

-

Subjects are typically studied in a post-absorptive state (e.g., after an overnight fast).

-

Establish intravenous access for tracer infusion and blood sampling.

b. Tracer Administration:

-

Administer a "flooding dose" of L-[1-13C]valine. This involves a large bolus injection of the labeled amino acid to rapidly and uniformly enrich the precursor pools for protein synthesis.[3]

-

A typical dose might be a large amount of unlabeled valine mixed with a smaller amount of L-[1-13C]valine to achieve a specific atom percent excess (e.g., 20%).[3]

c. Tissue and Blood Sampling:

-

Collect blood samples at baseline and at timed intervals after the flooding dose to measure the enrichment of free L-[1-13C]valine in the plasma.

-

Obtain muscle biopsies at baseline and at a later time point (e.g., 2 hours) to measure the incorporation of L-[1-13C]valine into muscle protein.

d. Sample Processing and Analysis:

-

Separate plasma from blood samples and process to precipitate proteins and isolate the free amino acid fraction.

-

Homogenize muscle tissue samples and hydrolyze the protein to its constituent amino acids.

-

Determine the isotopic enrichment of L-[1-13C]valine in the plasma free amino acid pool and in the protein-bound fraction from the muscle biopsies using GC-MS or isotope ratio mass spectrometry (IRMS).[3]

e. Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the following formula: FSR (%/hour) = (E_protein / E_precursor) * (1 / time) * 100 Where:

-

E_protein is the enrichment of L-[1-13C]valine in the protein-bound pool.

-

E_precursor is the average enrichment of L-[1-13C]valine in the precursor pool (plasma or intracellular free amino acid pool).

-

Time is the duration between the biopsies in hours.

Visualizing Metabolic Pathways and Workflows

Valine Catabolic Pathway

The following diagram illustrates the catabolic pathway of valine, where the carbon atoms from this compound can be traced.

Caption: Catabolic pathway of this compound.

Experimental Workflow for Stable Isotope Tracing

This diagram outlines a typical experimental workflow for a stable isotope tracing study using this compound.

Caption: General workflow for this compound tracing.

References

- 1. eurisotop.com [eurisotop.com]

- 2. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein synthesis measurement in cancer patients with 13C valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo measurement of muscle protein synthesis rate using the flooding dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative 13C Metabolic Flux Analysis of Pyruvate Dehydrogenase Complex-Deficient, l-Valine-Producing Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of valine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of the rate of protein synthesis in muscle of postabsorptive young men by injection of a 'flooding dose' of [1-13C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Valine-13C5 Isotopic Labeling: A Technical Guide to Tracing Metabolic Fates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has emerged as a powerful and indispensable tool in the study of metabolic pathways, protein synthesis, and drug development. Among the various stable isotopes utilized, L-Valine labeled with five Carbon-13 atoms (L-Valine-13C5) offers a robust method for tracing the metabolic fate of this essential branched-chain amino acid (BCAA). This technical guide provides an in-depth exploration of the core principles behind this compound isotopic labeling, complete with experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows. By metabolically incorporating this compound into cellular systems, researchers can gain precise insights into protein turnover, metabolic flux, and the impact of therapeutic interventions on cellular metabolism.

The fundamental principle of isotopic labeling with this compound lies in its ability to act as a tracer within biological systems. When cells are cultured in a medium where standard L-Valine is replaced with this compound, the cellular machinery for protein synthesis and metabolism incorporates this "heavy" amino acid.[1] The five 13C atoms in this compound result in a predictable mass shift in any peptide or protein that incorporates it. This mass difference is readily detectable by mass spectrometry (MS), allowing for the differentiation and quantification of newly synthesized proteins from pre-existing ones.[2][3] This technique is particularly valuable in quantitative proteomics, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), where it enables the precise comparison of protein abundance between different experimental conditions.[1][2]

Furthermore, the carbon skeleton of this compound can be traced as it is catabolized and enters various metabolic pathways, providing a dynamic view of cellular metabolism.[4] This is crucial for metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions within a cell.[5][6][7] By analyzing the distribution of 13C isotopes in downstream metabolites, researchers can map the flow of carbon through central metabolic networks.[5][6][7] This guide will delve into the practical applications of this compound in these advanced research methodologies.

Core Applications of this compound Labeling

The versatility of this compound as a metabolic tracer lends itself to a variety of applications in life science research and drug development.

Quantitative Proteomics (SILAC)

In SILAC experiments, two populations of cells are grown in culture media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing standard L-Valine, while the other is grown in "heavy" medium with this compound.[1] After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).[1][3] The cell lysates are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry.[2][3] The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the presence of 13C in the "heavy" version. The ratio of the intensities of the heavy and light peptide peaks provides a precise measure of the relative abundance of the corresponding protein in the two cell populations.[3]

Metabolic Flux Analysis (MFA)

MFA is a powerful technique used to quantify the rates of intracellular metabolic pathways. By introducing a 13C-labeled substrate like this compound and measuring the isotopic enrichment in downstream metabolites, it is possible to deduce the flow of carbon through the metabolic network.[5][6][7] This provides a detailed snapshot of cellular metabolism under specific conditions and can reveal how metabolism is rewired in disease states or in response to drug treatment.[7] For instance, tracing the 13C label from valine can elucidate the contributions of this amino acid to the tricarboxylic acid (TCA) cycle and other central carbon pathways.[4]

Protein Turnover Studies

Understanding the rates of protein synthesis and degradation is crucial for studying cellular homeostasis and disease progression. This compound can be used as a pulse-label to measure these dynamics.[8][9] In a typical pulse-chase experiment, cells are first cultured with this compound for a defined period (the pulse) and then transferred to a medium containing unlabeled L-Valine (the chase). By monitoring the incorporation and subsequent loss of the 13C label in specific proteins over time using mass spectrometry, researchers can calculate the rates of protein synthesis and degradation.[8][9]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments utilizing this compound.

| Parameter | Value | Analytical Method | Reference |

| Isotopic Purity of this compound | >98 atom % 13C | Mass Spectrometry | [10] |

| Incorporation Efficiency in SILAC | >95% after 5-6 cell doublings | Mass Spectrometry | [3] |

| Mass Shift per Valine Residue | +5 Da | Mass Spectrometry | [10] |

Table 1: General Specifications and Performance Metrics for this compound Labeling. This table provides key parameters related to the isotopic tracer itself and its general performance in labeling experiments.

| Parameter | Control Cells (Relative Abundance) | Treated Cells (Relative Abundance) | Fold Change | p-value |

| Protein A | 1.0 | 2.5 | 2.5 | <0.01 |

| Protein B | 1.0 | 0.5 | -2.0 | <0.05 |

| Protein C | 1.0 | 1.1 | 1.1 | >0.05 |

Table 2: Example SILAC Data for Relative Protein Quantification. This table illustrates how SILAC data is typically presented, showing the relative abundance of proteins between two experimental conditions.

| Parameter | Value (nmol/10^6 cells/hr) | Reference |

| Glucose Uptake | 150 ± 15 | [7] |

| Lactate Secretion | 250 ± 20 | [7] |

| Glutamine Uptake | 50 ± 5 | [7] |

| Valine Uptake | 5 ± 0.5 | [7] |

Table 3: Typical Extracellular Flux Rates in Cultured Cancer Cells. This table provides context for metabolic flux analysis by showing typical rates of nutrient uptake and waste product secretion.

| Protein | Half-life (hours) | Synthesis Rate (%/hr) | Degradation Rate (%/hr) |

| GAPDH | ~80 | 0.87 | 0.87 |

| Actin | ~120 | 0.58 | 0.58 |

| Cyclin B1 | ~1 | 69.3 | 69.3 |

Table 4: Representative Protein Turnover Rates. This table presents illustrative data on the dynamic nature of proteins within a cell, with examples of stable and rapidly turned-over proteins.

Experimental Protocols

Protocol 1: SILAC for Relative Protein Quantification using this compound

1. Cell Culture and Labeling:

-

Culture two populations of cells in parallel. For the "light" population, use a standard SILAC-grade DMEM or RPMI 1640 medium containing unlabeled L-Arginine and L-Lysine (if they are also being used for labeling) and unlabeled L-Valine.

-

For the "heavy" population, use the same base medium but replace the unlabeled L-Valine with this compound at the same concentration.

-

Culture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid. Monitor incorporation efficiency by analyzing a small sample of protein lysate by mass spectrometry.

2. Experimental Treatment:

-

Once labeling is complete, treat one cell population with the experimental condition (e.g., drug treatment) while the other serves as a control.

3. Cell Lysis and Protein Harvest:

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Pooling and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" cell lysates.

-

Perform in-solution or in-gel digestion of the mixed protein sample using trypsin.

5. Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Acquire data in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation.

6. Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs.

-

Calculate the relative abundance of each identified protein based on the averaged ratios of its constituent peptides.

Protocol 2: Measurement of Protein Fractional Synthetic Rate (FSR) in vivo

1. Infusion of L-[1-13C]valine:

-

This protocol is adapted from a study measuring protein FSR in piglets.[11]

-

Infuse a primed, constant infusion of L-[1-13C]valine (e.g., 2 mg kg-1 h-1 for 6 hours).[11]

2. Sample Collection:

-

Collect blood samples at regular intervals to determine the isotopic enrichment of free valine in the plasma, which represents the precursor pool for protein synthesis.

-

At the end of the infusion period, collect tissue samples (e.g., skeletal muscle) and immediately freeze them in liquid nitrogen.[11]

3. Sample Preparation:

-

For plasma samples, deproteinize and derivatize the amino acids for analysis by gas chromatography-mass spectrometry (GC-MS).

-

For tissue samples, homogenize the tissue and hydrolyze the protein to release the constituent amino acids. Derivatize the amino acids for analysis.

4. Mass Spectrometry Analysis:

-

Measure the isotopic enrichment of L-[1-13C]valine in the plasma and tissue protein hydrolysates using GC-MS or gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS).[11]

5. Calculation of FSR:

-

Calculate the FSR using the following formula: FSR (%/h) = (E_protein / E_precursor) * (1 / t) * 100, where E_protein is the isotopic enrichment in the protein-bound valine, E_precursor is the isotopic enrichment in the plasma free valine (precursor pool), and t is the duration of the infusion in hours.

Visualizations

Caption: Metabolic fate of this compound.

Caption: SILAC experimental workflow.

Caption: PI3K/Akt/mTOR pathway and valine metabolism.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals seeking to unravel the complexities of cellular metabolism and protein dynamics. Its application in techniques such as SILAC, metabolic flux analysis, and protein turnover studies provides quantitative and dynamic insights that are unattainable with traditional biochemical assays. The ability to trace the metabolic fate of valine with high precision allows for a deeper understanding of cellular physiology in both healthy and diseased states, and provides a robust platform for evaluating the mechanism of action and efficacy of novel therapeutic agents. As analytical technologies continue to advance, the applications of this compound and other stable isotope tracers are poised to expand, further revolutionizing our understanding of biological systems.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Branched chain amino acid metabolism and cancer: the importance of keeping things in context - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein turnover measurement using selected reaction monitoring-mass spectrometry (SRM-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. liverpool.ac.uk [liverpool.ac.uk]

- 10. This compound,15N 98 atom % 15N, 98 atom % 13C, 95% (CP) | 202407-30-5 [sigmaaldrich.com]

- 11. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Valine-¹³C₅: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stable isotope-labeled amino acid, L-Valine-¹³C₅. It details its chemical and physical properties, and explores its critical applications in metabolic research, proteomics, and drug development. This document is intended to serve as a technical resource, offering detailed experimental workflows and insights into the signaling pathways influenced by this essential amino acid.

Chemical Structure and Physicochemical Properties

L-Valine-¹³C₅ is a stable, non-radioactive, isotopically labeled form of the essential amino acid L-Valine. In this molecule, all five carbon atoms are replaced with the carbon-13 (¹³C) isotope. This isotopic enrichment allows for its use as a tracer in various mass spectrometry (MS) and nuclear magnetic resonance (NMR) based studies.

Table 1: General Properties of L-Valine-¹³C₅

| Property | Value | Source(s) |

| Synonyms | (S)-α-Aminoisovaleric acid-¹³C₅, L-2-Amino-3-methylbutanoic acid-¹³C₅ | [1] |

| CAS Number | 55443-52-2 | [1][2] |

| Molecular Formula | (¹³CH₃)₂¹³CH¹³CH(NH₂)¹³COOH | [3] |

| Chemical Formula | ¹³C₅H₁₁NO₂ | [2] |

| Molecular Weight | 122.11 g/mol | [2][3] |

| Appearance | White to off-white solid | [4][5] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [4] |

Table 2: Physicochemical Data of L-Valine-¹³C₅

| Property | Value | Source(s) |

| Melting Point | 295-300 °C (sublimes) (lit.) | |

| Solubility | Slightly soluble in aqueous acid and water (with heating) | [6] |

| Storage Temperature | Room temperature, away from light and moisture | [7] |

A related and commonly used compound is L-Valine-¹³C₅,¹⁵N, which is labeled with both carbon-13 and nitrogen-15. This dual labeling provides a greater mass shift, which can be advantageous in certain experimental setups.

Table 3: Properties of L-Valine-¹³C₅,¹⁵N

| Property | Value | Source(s) |

| CAS Number | 202407-30-5 | [5][6][7][8][9] |

| Molecular Formula | (¹³CH₃)₂¹³CH¹³CH(¹⁵NH₂)¹³CO₂H | [5][8][9] |

| Molecular Weight | 123.10 g/mol | [5][7][8][9] |

| Isotopic Purity | Typically ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | [5][9] |

Applications in Research and Development

L-Valine-¹³C₅ is a versatile tool in a range of scientific disciplines, primarily due to its role as an essential amino acid and its utility as a stable isotope tracer.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the quantitative analysis of proteomes.[10] It involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells.[11] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" (isotope-labeled) media, researchers can accurately quantify differences in protein abundance.[12] L-Valine-¹³C₅ is used in SILAC experiments, particularly when studying proteins where arginine and lysine are not frequently present.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis is a critical technique for elucidating the rates of metabolic reactions within a biological system.[4] By introducing a ¹³C-labeled substrate, such as L-Valine-¹³C₅, into a cell culture, researchers can trace the path of the carbon atoms through various metabolic pathways.[13] The resulting labeling patterns in downstream metabolites are measured by MS or NMR, and this data is used to calculate the intracellular metabolic fluxes.[14] This provides a detailed snapshot of cellular metabolism under specific conditions.[15]

Drug Development and Signaling Pathway Analysis

Understanding how compounds affect cellular signaling is fundamental to drug development. L-Valine has been shown to influence key signaling pathways. For instance, exogenous L-Valine can promote the phagocytosis of multidrug-resistant bacteria by activating the PI3K/Akt signaling pathway.[11] L-Valine-¹³C₅ can be used to trace the metabolic fate of valine and its impact on these signaling cascades in disease models.

Experimental Protocols and Workflows

General Workflow for a SILAC Experiment

The SILAC methodology is divided into two main phases: an adaptation phase and an experimental phase.[7]

-

Adaptation Phase: Two populations of cells are cultured in specialized SILAC media. One population is grown in "light" medium containing natural L-Valine, while the other is grown in "heavy" medium where L-Valine is replaced with L-Valine-¹³C₅. The cells are cultured for at least five cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.[2]

-

Experimental Phase: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Sample Preparation: The cells are lysed, and the protein extracts from the "light" and "heavy" populations are mixed in a 1:1 ratio.

-

Protein Digestion and Fractionation: The combined protein mixture is digested, typically with trypsin, to generate peptides. The peptide mixture may be fractionated to reduce complexity.

-

LC-MS/MS Analysis: The peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The mass spectra are analyzed to identify peptides and quantify the relative abundance based on the intensity ratios of the "light" and "heavy" peptide pairs.[10]

SILAC Experimental Workflow.

General Workflow for a ¹³C-Metabolic Flux Analysis Experiment

A typical ¹³C-MFA experiment follows a structured workflow to ensure accurate flux determination.[16]

-

Model Definition: A stoichiometric model of the metabolic network of interest is constructed.

-

Tracer Experiment Design: An appropriate ¹³C-labeled substrate, such as L-Valine-¹³C₅, is selected to maximize the information obtained about the fluxes of interest.

-

Cell Culture and Labeling: Cells are cultured in a medium containing the ¹³C-labeled substrate until they reach both a metabolic and isotopic steady state.

-

Metabolite Extraction: The metabolic activity is rapidly quenched, and intracellular metabolites are extracted.

-

Isotopic Analysis: The extracted metabolites are analyzed by MS or NMR to determine the mass isotopomer distributions.

-

Flux Calculation: The measured labeling patterns and other extracellular rates (e.g., substrate uptake, product secretion) are used in a computational model to estimate the intracellular metabolic fluxes.

¹³C-Metabolic Flux Analysis Workflow.

Signaling Pathway: L-Valine and PI3K/Akt Activation

Research has demonstrated that L-Valine can enhance the immune response against certain pathogens by activating the PI3K/Akt signaling pathway.[17] This pathway is a central regulator of cell growth, proliferation, and survival.

The activation cascade is initiated by signals from cell surface receptors, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a docking site for Akt and PDK1 at the plasma membrane. This co-localization allows PDK1 to phosphorylate and partially activate Akt. Full activation of Akt is achieved through a subsequent phosphorylation by mTORC2. Activated Akt then proceeds to phosphorylate a multitude of downstream targets, leading to various cellular responses, including enhanced phagocytosis.

L-Valine Activated PI3K/Akt Signaling.

Conclusion

L-Valine-¹³C₅ is an indispensable tool for modern biological and biomedical research. Its application in sophisticated techniques like SILAC and ¹³C-MFA provides unparalleled insights into the complexities of proteomics and cellular metabolism. As research continues to unravel the intricate roles of amino acids in health and disease, the use of stable isotope-labeled compounds like L-Valine-¹³C₅ will undoubtedly be at the forefront of discovery, particularly in the fields of drug development, diagnostics, and personalized medicine.

References

- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 5. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Metabolic Flux [iwasa.biochem.utah.edu]

- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chempep.com [chempep.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]

- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 14. Metabolic flux analysis using ¹³C peptide label measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Understanding 13C Enrichment in Biological Systems: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles, experimental methodologies, and data interpretation of 13C enrichment in biological systems.

The use of stable isotopes, particularly carbon-13 (¹³C), has revolutionized our ability to probe the intricate network of metabolic pathways within living systems. By introducing ¹³C-labeled substrates and tracing their fate, researchers can gain unprecedented insights into cellular physiology, identify novel drug targets, and understand the mechanisms of disease. This guide provides a comprehensive overview of ¹³C enrichment techniques, from experimental design to data analysis, with a focus on applications in biomedical research and drug development.

Core Concepts of 13C Enrichment

Stable isotope labeling is a powerful technique where non-radioactive isotopes, such as ¹³C, are incorporated into molecules to act as tracers.[1] Unlike their more common ¹²C counterparts, these heavier isotopes can be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This allows researchers to track the movement of atoms through biochemical pathways with high precision.[1]

The central premise of ¹³C-based metabolic analysis is the introduction of a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine) into a biological system, be it cell culture, animal models, or even human subjects.[2][4][5] As the cells metabolize this substrate, the ¹³C atoms are incorporated into a wide array of downstream metabolites. By measuring the degree and pattern of ¹³C enrichment in these metabolites, we can deduce the activity of various metabolic pathways.[6]

This approach, often referred to as ¹³C Metabolic Flux Analysis (¹³C-MFA), is a cornerstone for quantifying in vivo metabolic pathway activity and understanding cellular metabolism.[7][8] It provides dynamic information about the flow of matter in biological systems, a perspective that is not achievable with other 'omics' techniques that provide static snapshots.[8]

Key Analytical Platforms

The two primary analytical platforms for detecting and quantifying ¹³C enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique offers unique advantages and is often used in a complementary fashion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful, non-invasive technique for measuring metabolic fluxes.[3] It can distinguish between different isotopomers (molecules with the same chemical formula but different isotopic compositions), providing detailed information about the specific positions of ¹³C atoms within a molecule.[9] This positional information is crucial for resolving complex metabolic pathways.[10] While highly informative, a key limitation of NMR is its relatively low sensitivity.[10][11]

Mass Spectrometry (MS): MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio. In the context of ¹³C enrichment, MS is used to measure the mass isotopomer distribution (MID) of a metabolite, which reflects the number of ¹³C atoms incorporated.[12] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to analyze ¹³C labeling patterns in a wide range of metabolites.[12][13] Isotope ratio mass spectrometry (IRMS) is another specialized MS technique capable of detecting very low levels of isotopic enrichment.[14]

Experimental Design and Protocols

A well-designed ¹³C labeling experiment is critical for obtaining meaningful and interpretable data. Key considerations include the choice of ¹³C tracer, the duration of labeling, and the method of sample collection and processing.

Choosing a ¹³C-Labeled Tracer

The selection of the ¹³C tracer depends on the specific metabolic pathways of interest.[15] For instance, uniformly labeled [U-¹³C₆]glucose is often used to probe central carbon metabolism, including glycolysis and the pentose phosphate pathway.[4][15] On the other hand, [U-¹³C₅]glutamine is a preferred tracer for studying the TCA cycle.[4][15] Position-specific tracers, such as [1-¹³C₁]-pyruvate, can provide more targeted information about specific enzymatic reactions.[4]

General Protocol for ¹³C Labeling in Adherent Mammalian Cells

The following is a generalized protocol for a kinetic ¹³C labeling experiment in adherent mammalian cells.[16][17]

Cell Culture and Differentiation:

-

Culture cells in standard media (e.g., RPMI supplemented with 10% fetal calf serum) at 37°C and 5% CO₂.[16][17]

-

For cell lines requiring differentiation, treat with an appropriate agent (e.g., phorbol myristate acetate for THP1 cells) for the required duration.[16][17]

-

Seed multiple sets of cells to accommodate different time points for kinetic labeling.[16][17]

Labeling:

-

One hour before introducing the ¹³C label, replace the culture media with fresh media containing 10% dialyzed fetal calf serum. The use of dialyzed serum is crucial to minimize the presence of unlabeled small molecules like glucose.[16]

-

At the start of the labeling period, remove the media and perform a quick wash with glucose-free media to eliminate any residual unlabeled glucose. This step should be brief (less than 30 seconds).[16]

-

Add the pre-warmed (37°C) ¹³C-labeled media (e.g., RPMI with [U-¹³C₆]glucose) to the cells for the desired time points.[16]

Metabolite Extraction:

-

At the end of the labeling period, rapidly aspirate the labeling media.

-

Immediately add a cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and extract the metabolites.

-

Incubate on ice for a specified time.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

The dried extract is then ready for analysis by MS or NMR.

Data Presentation and Interpretation

The analysis of ¹³C enrichment data can reveal the relative activities of different metabolic pathways.[6] This is often presented as the fractional contribution of a tracer to a particular metabolite or as a split ratio between two competing pathways.[6]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from a ¹³C labeling experiment.

| Metabolite | Fractional Enrichment from [U-¹³C₆]Glucose (Control) | Fractional Enrichment from [U-¹³C₆]Glucose (Treated) | Fold Change |

| Lactate | 0.95 | 0.98 | 1.03 |

| Citrate | 0.60 | 0.45 | 0.75 |

| Glutamate | 0.35 | 0.20 | 0.57 |

| Ribose-5-phosphate | 0.85 | 0.95 | 1.12 |

Table 1: Fractional enrichment of key metabolites from [U-¹³C₆]glucose in control vs. drug-treated cancer cells.

| Pathway | Flux Rate (Control) (nmol/10⁶ cells/hr) | Flux Rate (Treated) (nmol/10⁶ cells/hr) | p-value |

| Glycolysis | 50.2 | 65.8 | <0.01 |

| Pentose Phosphate Pathway | 12.5 | 20.1 | <0.05 |

| TCA Cycle | 25.8 | 15.3 | <0.01 |

Table 2: Calculated metabolic flux rates in control vs. drug-treated cancer cells.

Visualization of Workflows and Pathways

Visualizing experimental workflows and metabolic pathways is essential for understanding the complex relationships in ¹³C enrichment studies.

Caption: General experimental workflow for a 13C labeling study.

Caption: Simplified overview of central carbon metabolism showing the flow of 13C from glucose.

Applications in Drug Development

Stable isotope tracing is increasingly being utilized in drug development to:

-

Identify Drug Targets: By revealing metabolic vulnerabilities in disease states, such as the altered metabolism in cancer cells, ¹³C enrichment studies can help identify novel therapeutic targets.[2][4]

-

Elucidate Drug Mechanism of Action: Tracing the metabolic perturbations caused by a drug can provide insights into its mechanism of action.[2]

-

Assess Drug Efficacy: The normalization of aberrant metabolic pathways in response to treatment can serve as a biomarker of drug efficacy.

-

ADME Studies: Stable isotope labeling is used in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to track the fate of a drug and its metabolites in the body.[1]

Conclusion

¹³C enrichment is a powerful and versatile tool for interrogating the complexities of cellular metabolism. From fundamental research to clinical applications, the ability to trace metabolic pathways in living systems provides invaluable information for understanding disease and developing new therapies. As analytical technologies continue to advance, the scope and precision of ¹³C-based metabolic analysis will undoubtedly expand, further solidifying its role as an indispensable technique in the life sciences.

References

- 1. metsol.com [metsol.com]

- 2. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 17. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

The Dynamics of the Proteome: A Technical Guide to L-Valine-13C5 for Studying Protein Synthesis and Degradation

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular function, the proteome is in a constant state of flux, with proteins being continuously synthesized and degraded. This dynamic process, known as protein turnover, is fundamental to cellular homeostasis, adaptation, and the response to various stimuli. Understanding the rates of protein synthesis and degradation is therefore crucial for elucidating disease mechanisms and developing effective therapeutic interventions. Stable isotope labeling with amino acids, coupled with mass spectrometry, has emerged as a powerful technique for quantifying these dynamics. This technical guide focuses on the application of L-Valine-13C5, a stable isotope-labeled essential amino acid, for the precise measurement of protein synthesis and degradation rates.

Introduction to Stable Isotope Labeling for Protein Turnover Studies

Stable isotope labeling is a robust method for tracing the fate of molecules within biological systems. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of experimental settings, including in vivo studies in animals and humans.[1] The core principle involves replacing a naturally abundant isotope with its heavier, stable counterpart (e.g., replacing ¹²C with ¹³C).[2]

When cells or organisms are supplied with a diet containing a stable isotope-labeled amino acid, such as this compound, this "heavy" amino acid is incorporated into newly synthesized proteins.[3] By tracking the rate of incorporation of the heavy label into the proteome and the rate of disappearance of the unlabeled ("light") protein, researchers can calculate the rates of protein synthesis and degradation, respectively.[4]

L-Valine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet. This makes it an excellent tracer for protein synthesis studies, as its incorporation into proteins directly reflects the rate of translation.[5] Furthermore, valine is an abundant amino acid in the proteome, ensuring sufficient signal for mass spectrometric analysis.[6] L-Valine-¹³C₅ has all five of its carbon atoms replaced with the ¹³C isotope, providing a distinct mass shift that is easily detectable by mass spectrometry.[][8]

Key Methodologies for Measuring Protein Turnover

Several experimental approaches can be employed to measure protein turnover using this compound. The choice of method depends on the specific research question, the biological system under investigation, and the desired temporal resolution.

Pulse-Chase Analysis

The pulse-chase experiment is a classic technique for studying dynamic processes. In the context of protein turnover, it involves two distinct phases:

-

Pulse: The biological system is exposed to this compound for a defined period. During this "pulse," newly synthesized proteins incorporate the heavy-labeled valine.

-

Chase: The labeled amino acid is removed and replaced with its unlabeled counterpart. The "chase" period allows for the tracking of the degradation of the labeled protein population over time.

By collecting samples at various time points during the chase, the rate of disappearance of the ¹³C-labeled proteins can be measured, providing a direct measure of the protein degradation rate constant.[4]

The Flooding Dose Technique

The flooding dose technique is designed to rapidly equilibrate the intracellular and extracellular amino acid pools with the labeled tracer, thereby minimizing the influence of recycled amino acids from protein degradation on the precursor pool specific activity.[9][10][11] This method involves administering a large bolus of the labeled amino acid, in this case, this compound, along with a high concentration of unlabeled L-Valine.[9] This "floods" the system, ensuring that the specific enrichment of the precursor pool for protein synthesis is high and remains relatively constant over the experimental period.[10] This approach is particularly useful for measuring acute changes in protein synthesis rates in response to stimuli.[12]

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy primarily used for quantitative proteomics in cell culture.[13] In a typical SILAC experiment, two populations of cells are grown in media that are identical except for the isotopic form of a specific amino acid. For example, one population is grown in "light" medium containing standard L-Valine, while the other is grown in "heavy" medium containing this compound. After several cell divisions, all proteins in the "heavy" population will have incorporated this compound.[3]

The two cell populations can then be subjected to different experimental conditions, and their proteomes are mixed and analyzed by mass spectrometry. The ratio of the "heavy" to "light" peptide signals provides a precise quantification of the relative protein abundance between the two conditions. By adapting the SILAC protocol to a time-course experiment, it is also possible to measure protein turnover rates.

Experimental Protocols

The following sections provide generalized protocols for conducting protein turnover studies using this compound. It is important to note that specific parameters may need to be optimized based on the experimental system.

In Vivo Labeling of Rodents

This protocol describes a method for labeling mice with this compound through their diet to measure protein turnover in various tissues.

-

Animal Acclimatization: Acclimate mice to the experimental housing and a standard chow diet for at least one week.

-

Labeling Diet Preparation: Prepare a custom diet where a specific percentage of the L-Valine is replaced with this compound. A 20% replacement is a common starting point.[14]

-

Pulse Phase: Switch the mice to the this compound containing diet. The duration of the pulse will depend on the turnover rate of the proteins of interest. For many proteins, a pulse of several days to weeks is sufficient.[4]

-

Chase Phase (Optional, for degradation studies): Switch the mice back to the standard chow diet containing unlabeled L-Valine.

-

Tissue Collection: At designated time points during the pulse or chase, euthanize the mice and collect tissues of interest. Immediately freeze the tissues in liquid nitrogen and store them at -80°C.

-

Protein Extraction and Preparation: Homogenize the tissues and extract proteins using appropriate lysis buffers. Quantify the protein concentration using a standard assay (e.g., BCA).

-

Proteomic Analysis: Proceed with protein digestion (typically with trypsin), peptide purification, and analysis by liquid chromatography-mass spectrometry (LC-MS).

Cell Culture Labeling (SILAC-based)

This protocol outlines a method for measuring protein synthesis and degradation in cultured cells.

-

Cell Culture: Culture cells in a standard medium. For SILAC, use a medium specifically designed for this purpose, which lacks the amino acid to be labeled (in this case, valine).

-

Labeling Media Preparation: Prepare "light" medium by supplementing the SILAC medium with unlabeled L-Valine. Prepare "heavy" medium by supplementing with this compound.

-

Pulse Phase: For protein synthesis measurements, switch the cells from the "light" medium to the "heavy" medium. Collect cell pellets at various time points after the switch.

-

Chase Phase: For protein degradation measurements, first fully label the cells by culturing them in "heavy" medium for several passages. Then, switch the cells to "light" medium and collect cell pellets at different time points.

-

Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins.

-

Sample Mixing (for relative quantification): If comparing different conditions, mix equal amounts of protein from the "light" and "heavy" labeled cells.

-

Proteomic Analysis: Digest the proteins and analyze the resulting peptides by LC-MS/MS.

Data Analysis and Interpretation

Mass spectrometry data from stable isotope labeling experiments are analyzed to determine the isotopic enrichment of peptides. The fractional synthesis rate (FSR) and the fractional degradation rate (FDR) of proteins can be calculated using the following general principles:

-

Fractional Synthesis Rate (FSR): The FSR is the fraction of a protein pool that is newly synthesized per unit of time. It is calculated by measuring the rate of incorporation of the labeled amino acid into the protein.

-

Fractional Degradation Rate (FDR): The FDR is the fraction of a protein pool that is degraded per unit of time. It is determined by measuring the rate of loss of the labeled amino acid from the protein pool during a chase period.

Accurate determination of the precursor pool enrichment (the isotopic enrichment of the aminoacyl-tRNA) is critical for precise FSR calculations.[5] The flooding dose technique helps to simplify this by aiming to make the precursor enrichment equal to the plasma enrichment.[10]

Signaling Pathways Regulating Protein Synthesis and Degradation

Protein turnover is tightly regulated by a complex network of signaling pathways that respond to various intracellular and extracellular cues.[15][16] Understanding these pathways is essential for interpreting the results of protein turnover studies and for identifying potential drug targets.

The mTOR Pathway: A Master Regulator of Protein Synthesis

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[17] mTOR is a key component of two distinct protein complexes, mTORC1 and mTORC2. mTORC1 is a major driver of protein synthesis by phosphorylating and activating several downstream effectors, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[18] Activation of mTORC1 leads to an increase in mRNA translation and ribosome biogenesis.[17]

dot

Caption: The mTOR signaling pathway in protein synthesis regulation.

The Ubiquitin-Proteasome System: The Major Pathway for Protein Degradation

The majority of intracellular proteins are degraded by the ubiquitin-proteasome system (UPS).[16] This process involves the tagging of substrate proteins with a chain of ubiquitin molecules, a small regulatory protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome, a large multi-protein complex that proteolytically cleaves the substrate into small peptides. The regulation of the UPS is complex, involving hundreds of E3 ubiquitin ligases that provide substrate specificity.[16]

dot

Caption: The Ubiquitin-Proteasome System for protein degradation.

Applications in Drug Development

The ability to quantitatively measure protein synthesis and degradation has significant implications for drug development.

-

Target Validation: By understanding how a drug candidate affects the turnover of its target protein and other proteins in the proteome, researchers can gain insights into its mechanism of action and potential off-target effects.

-

Pharmacodynamics: Measuring changes in protein turnover can serve as a sensitive pharmacodynamic biomarker to assess the biological activity of a drug in preclinical and clinical studies.

-

Disease Modeling: Studying alterations in protein turnover in disease models can help to identify novel therapeutic targets. For example, dysregulation of protein synthesis is a hallmark of cancer, and altered protein degradation is implicated in many neurodegenerative diseases.[19]

-

Personalized Medicine: In the future, it may be possible to use protein turnover measurements to tailor therapies to individual patients based on their specific proteome dynamics.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to this compound based protein turnover studies.

| Parameter | Description | Typical Value/Range | Reference |

| Isotopic Enrichment of this compound | The percentage of ¹³C atoms in the labeled valine. | 97-99% | [13] |

| Mass Shift | The increase in mass of a peptide due to the incorporation of one this compound molecule. | +5 Da | [3] |

| Fractional Synthesis Rate (FSR) in Human Tumors | The rate of protein synthesis in colorectal carcinoma. | 13.44 +/- 6.9 %/day | [9] |

| Fractional Synthesis Rate (FSR) in Healthy Human Colon | The rate of protein synthesis in healthy colon tissue. | 10.9 +/- 8.1 %/day | [9] |

| Isotope | Natural Abundance (%) | Common Use in Proteomics |

| ¹³C | 1.10 | Labeling of amino acids for quantitative proteomics. |

| ¹⁵N | 0.37 | Labeling of amino acids or entire proteomes. |

| ²H (Deuterium) | 0.015 | In vivo labeling with heavy water (D₂O). |

| ¹⁸O | 0.20 | Labeling during proteolytic digestion. |

Conclusion

This compound is a versatile and powerful tool for the quantitative analysis of protein synthesis and degradation. By enabling precise measurements of proteome dynamics, this stable isotope-labeled amino acid provides invaluable insights into fundamental biological processes and the mechanisms of disease. The methodologies and data presented in this technical guide offer a foundation for researchers, scientists, and drug development professionals to design and execute robust studies aimed at unraveling the complexities of protein turnover and leveraging this knowledge for the development of novel therapeutics. The continued advancement of mass spectrometry technology and analytical strategies will further enhance the utility of this compound in a wide range of biomedical research applications.

References

- 1. chempep.com [chempep.com]

- 2. academic.oup.com [academic.oup.com]

- 3. liverpool.ac.uk [liverpool.ac.uk]

- 4. Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. liverpool.ac.uk [liverpool.ac.uk]

- 6. liverpool.ac.uk [liverpool.ac.uk]

- 8. L-Valine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-2249-H-1 [isotope.com]

- 9. Protein synthesis measurement in cancer patients with 13C valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of loading doses of L-valine on relative contributions of valine derived from protein degradation and plasma to the precursor pool for protein synthesis in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo measurement of muscle protein synthesis rate using the flooding dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectra2000.it [spectra2000.it]

- 14. ckisotopes.com [ckisotopes.com]

- 15. researchgate.net [researchgate.net]

- 16. Protein Regulation in Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. Signaling pathways regulating protein synthesis during ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Using stable isotope labeling to advance our understanding of Alzheimer’s disease etiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

The Lens of L-Valine-13C5: A Technical Guide to Isotopic Tracer Studies in Cancer Cell Metabolism

For Researchers, Scientists, and Drug Development Professionals

The metabolic landscape of cancer is a complex and dynamic network, rewired to fuel relentless proliferation and survival. Among the key nutrients co-opted by tumor cells are branched-chain amino acids (BCAAs), including L-valine. Isotopic tracer studies using L-Valine labeled with carbon-13 (L-Valine-¹³C₅) have emerged as a powerful tool to dissect the intricate pathways of BCAA catabolism and their downstream effects on cancer cell bioenergetics, biosynthesis, and signaling. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with L-Valine-¹³C₅ tracer studies in cancer cell metabolism.

Core Concepts: Tracing the Fate of Valine in Cancer

Isotopic tracing with L-Valine-¹³C₅ allows researchers to follow the journey of valine's carbon backbone as it is metabolized by cancer cells. By replacing standard L-valine in cell culture media with its ¹³C-labeled counterpart, scientists can use mass spectrometry to detect the incorporation of these heavy isotopes into downstream metabolites. This provides a quantitative measure of the activity of specific metabolic pathways, revealing how cancer cells utilize valine for processes such as:

-

Energy Production: Valine can be catabolized to enter the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism.

-

Biosynthesis: The carbon and nitrogen from valine can be used as building blocks for the synthesis of other amino acids and macromolecules essential for cell growth.

-

Redox Homeostasis: BCAA catabolism can influence the cellular redox state, which is critical for managing oxidative stress.

-

Cell Signaling: Metabolites derived from valine catabolism can act as signaling molecules, influencing key pathways like the mammalian target of rapamycin (mTOR) pathway, a master regulator of cell growth and proliferation.

Experimental Workflow: From Cell Culture to Data Analysis

A typical L-Valine-¹³C₅ isotopic tracer study in cancer cells involves a multi-step workflow, from careful experimental design to sophisticated data analysis.

Detailed Experimental Protocols

The following sections provide a detailed, synthesized protocol for conducting an in vitro L-Valine-¹³C₅ tracer study, based on established methodologies for isotopic labeling in cancer cells.

Cell Culture and Media Preparation

-

Cell Lines: A variety of cancer cell lines can be used, such as A549 (non-small cell lung cancer) or MCF-7 (breast cancer). Cells should be maintained in their recommended standard culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.

-

Labeling Medium Preparation: Prepare a custom DMEM medium that lacks standard L-valine. To this base medium, add L-Valine-¹³C₅ (Cambridge Isotope Laboratories, Inc. or equivalent) to the desired final concentration, typically matching the concentration in the standard medium (e.g., ~0.8 mM). Also add dialyzed FBS to minimize the presence of unlabeled amino acids from the serum.

Isotopic Labeling

-

Seed cancer cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in standard culture medium.

-

Gently aspirate the standard medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add the pre-warmed L-Valine-¹³C₅ labeling medium to the cells.

-

Incubate the cells for a time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites and to determine the time to reach isotopic steady state.

Metabolite Extraction

-

Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled quenching solution, such as 80:20 methanol:water, and place the plate on dry ice.

-

Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Phase Separation (for polar and nonpolar metabolites): To the supernatant, add an equal volume of chloroform and vortex. Centrifuge to separate the polar (upper aqueous phase) and nonpolar (lower organic phase) metabolites.

-

Carefully collect the aqueous phase containing polar metabolites (including amino acids and TCA cycle intermediates) and the organic phase for separate analysis if desired.

-

Dry the metabolite extracts using a vacuum concentrator.

Mass Spectrometry Analysis

-

Instrumentation: Dried metabolite samples are typically resuspended in a suitable solvent and analyzed by either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

GC-MS: For GC-MS analysis, metabolites often require derivatization to increase their volatility. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

LC-MS/MS: LC-MS/MS is widely used for the analysis of polar metabolites and offers high sensitivity and specificity. Different chromatography methods, such as hydrophilic interaction liquid chromatography (HILIC), can be employed to separate the metabolites before they enter the mass spectrometer.

-

Data Acquisition: The mass spectrometer is operated to detect the different mass isotopologues of the metabolites of interest. For example, the catabolism of L-Valine-¹³C₅ will lead to the incorporation of ¹³C atoms into downstream metabolites, resulting in a shift in their mass-to-charge ratio (m/z).

Data Presentation and Interpretation

The raw mass spectrometry data is processed to correct for the natural abundance of ¹³C and to determine the fractional enrichment of each metabolite. This data can then be used for metabolic flux analysis (MFA) to calculate the rates of metabolic reactions.

Table 1: Hypothetical Fractional Enrichment of Key Metabolites after L-Valine-¹³C₅ Tracing

| Metabolite | Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| L-Valine | 24 | 2.1 | 0.5 | 0.1 | 0.1 | 0.2 | 97.0 |

| α-Ketoisovalerate | 24 | 10.5 | 1.2 | 0.8 | 0.5 | 1.0 | 86.0 |

| Succinyl-CoA | 24 | 45.2 | 5.1 | 15.3 | 20.1 | 14.3 | 0.0 |

| Glutamate | 24 | 60.8 | 15.2 | 10.5 | 8.3 | 5.2 | 0.0 |

| Aspartate | 24 | 65.3 | 12.1 | 9.8 | 7.5 | 5.3 | 0.0 |

Note: This table represents illustrative data. Actual values will vary depending on the cell line, experimental conditions, and the specific metabolic phenotype.

Signaling Pathways Influenced by Valine Metabolism

L-Valine catabolism is intricately linked to cellular signaling, most notably the mTOR pathway. The breakdown of valine influences the intracellular pool of amino acids and their metabolites, which can act as signals to activate mTORC1, a key complex in the mTOR pathway.

BCAA Catabolism Pathway

The catabolism of BCAAs, including valine, is initiated by branched-chain amino acid transaminases (BCATs) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Link to mTOR Signaling

The activation of mTORC1 by amino acids is a complex process. While leucine is considered the primary activator, the overall BCAA pool contributes to this signaling. Increased BCAA catabolism can provide the necessary building blocks and energy that are sensed by the mTOR pathway to promote cell growth and proliferation.

L-Valine-13C5 as a Precursor for Lipid Biosynthesis Tracing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tracing Lipid Origins with Stable Isotopes

Stable isotope tracing has become a cornerstone technique for elucidating the complex dynamics of metabolic pathways. By introducing molecules labeled with heavy, non-radioactive isotopes like Carbon-13 (¹³C), researchers can track the journey of atoms through various biochemical reactions. This method offers a powerful lens to view processes such as de novo lipogenesis (the synthesis of fatty acids), fatty acid oxidation, and the contributions of various precursors to the cellular lipid pool.[1][2]

L-Valine, an essential branched-chain amino acid (BCAA), serves as a key precursor for the synthesis of specific types of lipids, namely branched-chain fatty acids (BCFAs) and odd-chain fatty acids (OCFAs).[3][4] Utilizing uniformly labeled L-Valine ([U-¹³C₅]valine) allows for the precise tracking of its carbon backbone as it is catabolized and incorporated into newly synthesized fatty acids. This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for using L-Valine-¹³C₅ as a tracer for lipid biosynthesis.

The Metabolic Journey of L-Valine-13C5 into Lipids

The utility of L-Valine-¹³C₅ as a tracer hinges on its specific catabolic pathway, which generates precursors for fatty acid synthesis that are distinct from the acetyl-CoA units used for canonical straight-chain fatty acid synthesis.

The catabolism of valine begins with a transamination reaction to form α-ketoisovalerate.[5] This intermediate is then oxidatively decarboxylated, eventually yielding two key precursors for lipid synthesis:

-

Isobutyryl-CoA : This four-carbon molecule serves as the primer for the synthesis of even-numbered iso-branched-chain fatty acids, such as iso-C16:0.

-

Propionyl-CoA : Further metabolism of valine catabolites leads to the production of propionyl-CoA, a three-carbon molecule. Propionyl-CoA can act as a primer for the synthesis of odd-chain fatty acids (OCFAs) or can be converted to succinyl-CoA to enter the TCA cycle.[6]

When using [U-¹³C₅]valine, the resulting isobutyryl-CoA retains four of the labeled carbons. Consequently, an iso-C16:0 fatty acid synthesized using this precursor will exhibit a mass increase of four units (M+4). Similarly, propionyl-CoA derived from [U-¹³C₅]valine will contain three labeled carbons, leading to an M+3 mass shift in the resulting OCFAs.[3] This distinct labeling pattern is fundamental to tracing the contribution of valine to the lipidome.

Experimental Protocols

A successful tracing experiment requires careful execution of cell culture, labeling, lipid extraction, and analysis. The following sections outline a generalized protocol adaptable for various cell types.

Cell Culture and Isotopic Labeling

This protocol is based on methodologies used for 3T3-L1 adipocytes but can be adapted.[3]

-

Cell Seeding and Culture : Plate cells (e.g., 3T3-L1 preadipocytes) in appropriate multi-well plates (e.g., 6-well plates) and culture in standard DMEM with 10% FBS until they reach confluence or the desired differentiation state.

-

Preparation of Labeling Medium : Prepare custom DMEM that lacks unlabeled L-valine. Supplement this medium with [U-¹³C₅]valine at a concentration equivalent to that in standard DMEM. All other components remain the same.

-

Labeling Incubation : Remove the standard culture medium from the cells. Wash the cells once with sterile PBS. Add the prepared ¹³C-valine labeling medium to the cells.

-

Duration : Incubate the cells in the labeling medium for a specified period, typically ranging from 24 to 96 hours, to allow for sufficient incorporation of the tracer into cellular lipids. A 96-hour incubation with a media change at 48 hours has been shown to be effective.[3]

-

Cell Harvesting : After incubation, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. For lipid extraction, proceed immediately or flash-freeze the cell pellets in liquid nitrogen and store at -80°C.[7]

Total Lipid Extraction (Modified Bligh-Dyer Method)

This protocol describes a common method for extracting total lipids from cell pellets.[7][8]

-

Reagent Preparation :

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

0.1 M Sodium Acetate or Milli-Q water

-

-

Extraction :

-

To the cell pellet (from one well of a 6-well plate), add 1 mL of ice-cold methanol. Scrape the cells and transfer the suspension to a glass tube.

-

Add 0.95 mL of chloroform.

-

Add 0.8 mL of 0.1 M sodium acetate.

-

Vortex the mixture vigorously for 1 minute to form a single-phase solution.

-

Centrifuge at ~1000 x g for 10 minutes at 4°C to induce phase separation.[9]

-

-

Phase Separation and Collection :

-

Three phases will be visible: an upper aqueous/methanol phase, a protein disk at the interface, and a lower organic (chloroform) phase containing the lipids.

-

Carefully aspirate the lower chloroform layer using a glass Hamilton syringe or glass Pasteur pipette and transfer it to a new clean glass vial.[7]

-

To maximize yield, back-extract the remaining aqueous phase by adding another 1 mL of chloroform, vortexing, centrifuging, and collecting the lower phase. Pool the chloroform fractions.

-

-

Drying :

-

Evaporate the pooled chloroform extracts to complete dryness under a gentle stream of nitrogen gas.

-

For long-term storage, flush the vial with argon gas, seal tightly, and store at -80°C.[7]

-

Sample Preparation and Analysis by LC-MS/MS

The dried lipid extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the labeled lipid species.

-

Resuspension : Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis, such as a 1:1 mixture of methanol:chloroform or another suitable mobile phase.

-

Chromatography : Employ a suitable LC column for lipid separation. A C30 column has been shown to be effective for resolving isobaric lipids, including branched-chain and straight-chain species.[3]

-

Mass Spectrometry : Analyze the samples using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) capable of distinguishing between the different mass isotopologues.

-

Data Acquisition : Acquire data in full-scan mode to detect all ions and their isotopologue distributions. Use a mass range that covers the expected m/z values for the lipids of interest. Data-dependent MS/MS can be used for structural confirmation.

Data Presentation and Interpretation

Identifying Labeled Species

The primary data analysis involves extracting ion chromatograms for specific lipid species and examining their mass isotopologue distributions (MIDs).

-

Branched-Chain Lipids : Look for a significant increase in the M+4 isotopologue for lipids containing an even-numbered iso-fatty acid (e.g., TAG 48:0 containing iso-C16:0).

-

Odd-Chain Lipids : Look for an increase in the M+3 isotopologue for lipids containing an odd-chain fatty acid (e.g., TAG 47:0 containing C17:0).

-

Straight-Chain Lipids : As a control, straight-chain lipids (e.g., TAG 48:0 containing C16:0/C16:0/C16:0) should exhibit little to no labeling from ¹³C-valine.[3]

Quantitative Data Summary

The following table summarizes key quantitative findings from a study using [U-¹³C₅]valine to trace lipid synthesis in 3T3-L1 adipocytes.[3] This data highlights the significant incorporation of valine into specific lipid pools.

| Lipid Species | Condition | Key Quantitative Finding | Interpretation |

| Branched-Chain TAG 48:0 | [U-¹³C₅]valine Labeling | ~60% of the pool showed M+4 labeling. | Confirms the presence of an iso-C16:0 group derived from valine and indicates significant turnover of this lipid pool. |

| Straight-Chain TAG 48:0 | [U-¹³C₅]valine Labeling | Little to no isotopic labeling observed. | Demonstrates the specificity of the valine tracer for branched-chain and odd-chain fatty acid synthesis pathways. |

| Straight-Chain TAG 47:0 | [U-¹³C₅]valine Labeling | Predominantly M+3 labeling observed. | Indicates significant incorporation of a valine-derived propionyl-CoA primer to form an odd-chain fatty acid. |

| Branched-Chain TAG 48:0 | + Vitamin B12 | Decreased ratio of branched/straight-chain TAG 48:0. | Vitamin B12 promotes the entry of propionyl-CoA into the TCA cycle, potentially reducing its availability for OCFA synthesis and altering the flux through the valine catabolic pathway. |

Applications and Significance

The use of L-Valine-¹³C₅ as a tracer provides unique insights into cellular metabolism that are not achievable with more common tracers like ¹³C-glucose or ¹³C-glutamine.

-

Studying BCFA and OCFA Metabolism : This technique is ideal for investigating the synthesis and remodeling of lipids containing branched and odd-chain fatty acids, which have distinct biological roles.

-

Investigating Metabolic Dysregulation : Alterations in BCAA catabolism are linked to metabolic diseases like diabetes and certain cancers.[10] Tracing valine into lipids can help elucidate the downstream consequences of these alterations.

-

Deconvoluting Isobaric Lipids : By confirming the presence of a BCFA or OCFA through isotopic labeling, this method helps validate the identification of lipid species that are otherwise indistinguishable by mass alone.[3]

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Selective use of L-valine and L-isoleucine for the biosynthesis of branched-chain fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 8. neurolipidomics.com [neurolipidomics.com]

- 9. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 10. Application Note 43 â Analysis of Whole-Body Branched-Chain Amino Acid Metabolism in Mice Utilizing 20% Leucine 13C6 and 20% Valine 13C5 Mouse Feed [isotope.com]

L-Valine-13C5: A Technical Guide to Commercial Suppliers, Purity Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Valine-13C5, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details commercially available sources, their specified purity, and the experimental protocols required to verify its quality. Furthermore, it outlines a key experimental workflow where this compound is utilized, providing a visual representation through logical diagrams.